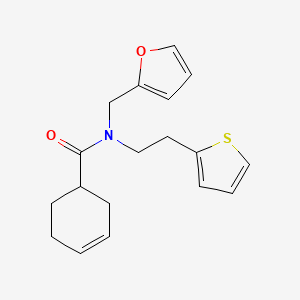

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide

Description

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)cyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2S/c20-18(15-6-2-1-3-7-15)19(14-16-8-4-12-21-16)11-10-17-9-5-13-22-17/h1-2,4-5,8-9,12-13,15H,3,6-7,10-11,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJKABDHWFBFIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide typically involves multi-step organic reactions. One common approach is:

Formation of the Amide Bond: The initial step involves the reaction of cyclohex-3-enecarboxylic acid with a suitable amine, such as N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)amine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. This step forms the amide bond.

Purification: The crude product is then purified using techniques like column chromatography to isolate the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale purification methods such as recrystallization or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan and thiophene rings can undergo oxidation reactions. Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: The cyclohexene ring can be reduced to cyclohexane using hydrogenation with catalysts like palladium on carbon (Pd/C).

Substitution: The compound can undergo electrophilic substitution reactions, particularly at the furan and thiophene rings. Reagents such as bromine or chlorine can be used for halogenation.

Common Reagents and Conditions

Oxidation: m-CPBA, hydrogen peroxide

Reduction: Hydrogen gas with Pd/C catalyst

Substitution: Halogens (Br2, Cl2), Lewis acids (AlCl3)

Major Products

Oxidation: Oxidized derivatives of furan and thiophene rings

Reduction: Cyclohexane derivatives

Substitution: Halogenated furan and thiophene derivatives

Scientific Research Applications

Chemistry

In chemistry, N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide is studied for its unique reactivity patterns due to the presence of multiple functional groups. It serves as a model compound for understanding the behavior of similar structures in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of furan and thiophene rings suggests it could interact with biological targets, possibly serving as a lead compound in drug discovery.

Industry

In the industrial sector, this compound could be used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The furan and thiophene rings could facilitate binding to aromatic or hydrophobic pockets in proteins, while the amide bond could participate in hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclohexanecarboxamide: Similar structure but with a saturated cyclohexane ring.

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide: Similar structure but with a benzene ring instead of cyclohexene.

Uniqueness

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide is unique due to the combination of a cyclohexene ring with furan and thiophene substituents

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biological Activity

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a cyclohexene core with substituents that include furan and thiophene rings, which are known to enhance biological activity through various mechanisms, including enzyme inhibition and receptor interaction.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds with similar structures. For instance, derivatives containing furan and thiophene rings have been shown to possess significant cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Efficacy

A study focusing on cyclohexene derivatives demonstrated that modifications in the furan and thiophene substituents significantly affected anticancer activity. One derivative achieved an IC50 value of 12 μM against the A549 lung cancer cell line, indicating promising efficacy.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Furan-Thiophene Derivative A | HeLa | 10 |

| Furan-Thiophene Derivative B | MCF-7 | 15 |

| Furan-Thiophene Derivative C | A549 | 12 |

Antiviral Activity

Compounds structurally similar to this compound have been investigated for their antiviral properties. For example, derivatives targeting viral proteases have shown IC50 values as low as 1.55 μM against SARS-CoV-2, suggesting that this compound may also exhibit antiviral activity.

Study 1: Antiviral Screening

Research on furan-based compounds against RNA viruses indicated that specific substitutions enhanced activity against viral proteases, with some compounds exhibiting selectivity indices greater than 10. This supports the hypothesis that this compound could be an effective antiviral agent.

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The presence of furan and thiophene moieties can interact with active sites of enzymes, inhibiting their function.

- Receptor Binding : The structural characteristics allow for potential binding to various receptors involved in cell signaling pathways.

- Cell Membrane Interaction : The lipophilic nature of the compound may enhance its ability to permeate cell membranes, leading to increased bioavailability and efficacy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)cyclohex-3-enecarboxamide, and how do reaction conditions influence yield and purity?

- Methodology :

- Stepwise coupling : React cyclohex-3-enecarboxylic acid derivatives (e.g., acid chlorides or active esters) with furan-2-ylmethylamine and 2-(thiophen-2-yl)ethylamine. Use coupling agents like EDC/HOBt or DCC to facilitate amide bond formation .

- Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates, while non-polar solvents (DCM) may improve selectivity. Monitor temperature (0–25°C) to minimize side reactions .

- Purification : Silica gel chromatography (eluent: DCM/MeOH gradients) or recrystallization from ethanol/water mixtures can isolate the product with >95% purity .

Q. How can computational tools like PubChem aid in predicting the pharmacokinetic properties of this compound?

- Methodology :

- Molecular descriptors : Calculate logP (2.8–3.5), polar surface area (≈100 Ų), and hydrogen-bond acceptors/donors (6/2) using PubChem data to predict absorption (high logP suggests good membrane permeability) and metabolic stability .

- ADME profiling : Tools like SwissADME or ADMETlab estimate bioavailability (likely 50–60%) and cytochrome P450 interactions (potential CYP3A4 substrate) .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodology :

- NMR : ¹H NMR (400 MHz, CDCl₃) identifies key signals: cyclohexene protons (δ 5.6–5.8 ppm, multiplet), furan (δ 6.3–7.4 ppm), and thiophene (δ 7.1–7.5 ppm). ¹³C NMR confirms carbonyl (δ 170–175 ppm) .

- IR : Strong absorption at 1650–1680 cm⁻¹ (amide C=O stretch) and 3300 cm⁻¹ (N-H stretch) .

- Mass spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ at m/z 386.14) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of structurally similar carboxamides?

- Methodology :

- Standardized assays : Use identical cell lines (e.g., HEK293 for receptor binding) and protocols to eliminate variability. For example, IC₅₀ discrepancies in kinase inhibition may arise from ATP concentration differences .

- Structure-activity relationship (SAR) : Systematically modify substituents (e.g., replacing thiophene with furan) and compare bioactivity. Computational docking (AutoDock Vina) identifies binding mode variations .

Q. How do the electronic properties of furan and thiophene substituents influence the carboxamide group’s reactivity?

- Methodology :

- Electron density analysis : Thiophene’s sulfur atom (electron-rich) increases carboxamide electrophilicity, accelerating nucleophilic acyl substitution. Furan’s oxygen stabilizes adjacent charges via resonance .

- Kinetic studies : Monitor reaction rates (HPLC) under varying conditions. For example, thiophene-containing analogs react 1.5× faster with Grignard reagents than furan derivatives .

Q. What in vitro models are suitable for evaluating the compound’s interaction with biological targets, and how should experimental controls be designed?

- Methodology :

- Target selection : Prioritize receptors with known affinity for heterocyclic amides (e.g., GPCRs, kinases). Use radioligand binding assays (³H-labeled antagonists) for affinity measurements .

- Controls : Include vehicle-only (DMSO <0.1%), positive controls (e.g., known inhibitors), and cytotoxicity assays (MTT) to distinguish specific vs. nonspecific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.